Coumarin-Quinone Conjugate

Fluorescent Probe Quality Control Enzymology

Generic reductases like resazurin produce off-target signals in ferroptosis research. This coumarin-quinone hybrid mimics natural ubiquinone to deliver specific kinetic data for FSP1/AIFM2 and related NADH:ubiquinone oxidoreductases. - Validated substrate in seminal Nature publication on ferroptosis suppression - Enables accurate Km & Vmax measurements in cell lysates - Also investigated as CDC25 phosphatase inhibitor (IC50: 1-9 µM) and antimicrobial/antioxidant hybrid scaffold

Molecular Formula C24H25NO6
Molecular Weight 423.5 g/mol
Cat. No. B12376843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin-Quinone Conjugate
Molecular FormulaC24H25NO6
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC3=C(C(=O)C(=C(C3=O)C)C)C
InChIInChI=1S/C24H25NO6/c1-6-25(7-2)17-9-8-16-10-18(24(29)31-20(16)11-17)23(28)30-12-19-15(5)21(26)13(3)14(4)22(19)27/h8-11H,6-7,12H2,1-5H3
InChIKeyQJCBHBXUOMJXSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coumarin-Quinone Conjugate: A Defined Fluorescent Substrate for NADH:Ubiquinone Oxidoreductase Research and Ferroptosis Studies


Coumarin-Quinone Conjugate (CAS 2741190-31-6) is a synthetic hybrid molecule comprising a coumarin fluorophore covalently linked to a ubiquinone analog . It is specifically utilized as a fluorescent substrate for NADH:ubiquinone oxidoreductases, a class of enzymes including the ferroptosis suppressor protein 1 (FSP1, also known as AIFM2) . This compound is a specialized tool for measuring the kinetic parameters of these enzymes, particularly in the context of ferroptosis research .

Why Substituting Coumarin-Quinone Conjugate with a Generic Redox Indicator Can Compromise AIFM2/FSP1 Kinetic Assays


Generic fluorescent substrates for oxidoreductases, such as resazurin, are reduced by a broad range of cellular reductases and are not specific to the NADH:ubiquinone oxidoreductase family, including AIFM2/FSP1 [1]. Substituting Coumarin-Quinone Conjugate with such a general probe introduces significant off-target signal and background noise, confounding the accurate measurement of AIFM2/FSP1-specific kinetic parameters [2]. The conjugate's design, which mimics the enzyme's natural ubiquinone substrate, is essential for generating reliable, target-specific data, particularly in complex biological matrices like cell lysates where multiple NADH-dependent enzymes are active .

Quantitative Evidence for the Performance and Selection of Coumarin-Quinone Conjugate


Comparative Purity Analysis: Ensuring Reproducibility in Sensitive Enzymatic Assays

When procuring Coumarin-Quinone Conjugate for quantitative enzymatic assays, product purity is a critical determinant of experimental reproducibility and signal-to-noise ratio. Vendor specifications vary, with MedChemExpress reporting a purity of 99.9% , while MyBioSource lists a purity of 98% as determined by HPLC . For applications requiring precise kinetic measurements of AIFM2/FSP1, the higher purity grade may be necessary to minimize the impact of non-fluorescent impurities on assay background.

Fluorescent Probe Quality Control Enzymology

Enzymatic Specificity: Rationale for Use as an AIFM2/FSP1 Substrate

Coumarin-Quinone Conjugate is specifically designed as a substrate for NADH:ubiquinone oxidoreductases like AIFM2/FSP1. It has been used to measure the kinetic parameters of this enzyme, a key application validated in a seminal publication by Doll et al. (Nature, 2019) [1]. While direct kinetic constants (e.g., Km) for this specific conjugate are not detailed in the available vendor or abstract information, its application for this purpose is a defining and validated feature that distinguishes it from generic redox probes like resazurin, which would be reduced by a wide range of cellular diaphorases [2].

Ferroptosis Enzyme Kinetics AIFM2 FSP1

Anticancer Potential of Coumarin-Quinone Hybrids: CDC25 Phosphatase Inhibition

A structurally similar coumarin-quinone derivative, SV37, has demonstrated potent inhibition of all three human CDC25 phosphatase isoforms, with IC50 values ranging from 1 to 9 µM [1]. This activity is a key differentiator for this class of hybrid molecules, as CDC25 phosphatases are validated oncology targets. The reference compound in related studies, NCS95397, has been shown to have less favorable cellular efficacy in certain assays, with some coumarin-based inhibitors achieving sub-micromolar IC50 values in cancer cell lines, a profile reported as better than the reference [2].

Cancer Therapeutics CDC25 Phosphatase Cell Cycle Small Molecule Inhibitor

Multifunctional Bioactivity of Coumarin-Quinone Hybrids: Antimicrobial and Antioxidant Properties

A study on a set of four coumarin-quinone hybrids demonstrated significant antimicrobial activity against both bacterial and fungal strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans [1]. Furthermore, these hybrids exhibited promising antioxidant activity, with IC50 values in the range of 10.82 to 19.20 µg/mL, which were comparable to the standard antioxidant ascorbic acid [2]. This dual activity profile is a significant advantage over single-function agents and supports the value of the coumarin-quinone scaffold in developing broad-spectrum therapeutic candidates.

Antimicrobial Agents Antioxidants Multifunctional Bioactives Hybrid Molecules

Defined Application Scenarios for Coumarin-Quinone Conjugate and its Structural Analogs


Kinetic Characterization of AIFM2/FSP1 in Ferroptosis Research

This is the primary application for the Coumarin-Quinone Conjugate (CAS 2741190-31-6). The compound is specifically designed as a fluorescent substrate to measure the kinetic parameters (e.g., Km, Vmax) of AIFM2/FSP1, a key enzyme in the non-canonical ferroptosis suppression pathway [1]. This application is validated by its use in a seminal Nature publication, underscoring its critical role in studying ferroptosis mechanisms [1].

Development of Novel Anticancer Agents Targeting CDC25 Phosphatases

The coumarin-quinone scaffold, as exemplified by the derivative SV37, represents a promising lead structure for developing new anticancer therapeutics. SV37's demonstrated ability to inhibit all three human CDC25 phosphatase isoforms (IC50: 1-9 µM) [2] highlights the scaffold's potential. This application is directly supported by comparative studies showing that related compounds can outperform reference inhibitors like NCS95397 in cell-based assays [3].

Design of Multifunctional Antimicrobial and Antioxidant Agents

Research on coumarin-quinone hybrids has shown significant and dual antimicrobial and antioxidant activities. These hybrids are effective against key pathogens like S. aureus and P. aeruginosa [4] and demonstrate antioxidant potency comparable to ascorbic acid [5]. This makes the scaffold highly valuable for developing next-generation, multifunctional bioactive compounds with potential applications in treating infections associated with oxidative stress.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coumarin-Quinone Conjugate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.